3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide
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Description
3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClNO3S2 and its molecular weight is 345.86. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science
Oxidation Mechanisms : Research on water-soluble organic compounds, including sulfonamides and chloro-substituted molecules, shows selective oxidation by aqueous platinum salts, highlighting potential applications in organic synthesis and catalysis (Labinger et al., 1993).
Electropolymerization : Studies involving electropolymerization of thiophene derivatives in the presence of sulfonate groups suggest applications in conducting polymers and materials science. The polymer films derived from these processes demonstrate unique electrical properties and structural characteristics (Lima et al., 1998).
Polymeric Material Functionalization : The synthesis of poly(N-protected ethylene imine-alt-ethylene sulfide) block copolymers via thiol-ene photopolymerization indicates potential for functionalizing polymeric materials with sulfonamide groups, enhancing their utility in various industrial applications (Hori et al., 2011).
Pharmacology and Bioactive Compounds
Antibacterial and Antifungal Activity : Novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting that chloro- and methyl-substituted benzenesulfonamides could serve as templates for developing new antimicrobial agents (Żołnowska et al., 2013).
Inhibition of Human Carbonic Anhydrase Isozymes : Research on sulfonamide derivatives has demonstrated inhibitory activity against human carbonic anhydrase isozymes, which are targets for the treatment of various diseases, including glaucoma and cancer. This highlights the therapeutic potential of chloro- and methyl-substituted benzenesulfonamides in medicinal chemistry (Żołnowska et al., 2018).
Synthesis of Anticancer Compounds : The synthesis and characterization of derivatives of N-aryl-hydroxybenzenesulfonamide have shown potential anticancer properties, indicating the role of sulfonamide derivatives in the development of new anticancer drugs (Shen Jun-ju, 2004).
Properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-9-6-7-20-14(9)12(17)8-16-21(18,19)13-5-3-4-11(15)10(13)2/h3-7,12,16-17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRGHYCDHXEELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.